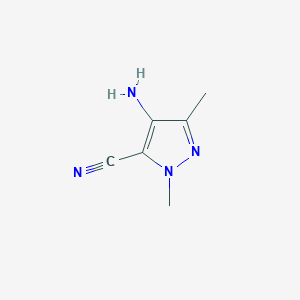
N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C27H26N4O3 and its molecular weight is 454.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives have been extensively studied for their antitumor properties. A review by Iradyan et al. (2009) highlights the antitumor activity of bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides. Some of these compounds have progressed beyond preclinical testing, indicating their potential for development into antitumor drugs. This suggests that specific imidazole derivatives, including N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, could have applications in cancer research and treatment due to the structural similarities and biological properties observed within this class of compounds (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Conversion into CNS Drugs
Saganuwan (2020) discusses the potential of benzimidazole, imidazothiazole, and imidazole compounds in the treatment of central nervous system (CNS) diseases. Given the increasing prevalence of challenging new CNS disorders, there is a need for the synthesis of more potent CNS drugs. This review indicates that imidazole derivatives, through various chemical modifications, can exhibit a range of activities affecting the CNS, including agonistic, antagonistic, and modulatory effects on neurotransmitters and ion channels. Such insights suggest that this compound could be explored for its potential CNS drug applications, leveraging the chemical flexibility and biological activities of the imidazole ring structure (Saganuwan, 2020).
Pharmaceutical Impurities and Synthesis
Research into the synthesis of related compounds and the management of pharmaceutical impurities is crucial for drug development. For instance, Saini et al. (2019) review novel synthesis methods for omeprazole and related proton pump inhibitors, highlighting the importance of understanding and controlling the formation of impurities in pharmaceuticals. This area of research is relevant for the development and optimization of synthesis protocols for this compound, ensuring its purity and efficacy as a potential drug candidate (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-3-34-24-14-12-23(13-15-24)30-27(33)25-17-31(18-28-25)16-20-6-10-22(11-7-20)29-26(32)21-8-4-19(2)5-9-21/h4-15,17-18H,3,16H2,1-2H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTLXWWITMKWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B2596020.png)





![2-(7-oxo-2-(4-(piperidine-1-carbonyl)piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2596030.png)


![1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2596038.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2596039.png)
